4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-YL-indazole
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Overview
Description
4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and methyl substituents, as well as a tetrahydropyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the bromination and fluorination of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole
- 3-Amino-1H-indazole-1-carboxamide
- 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole
Uniqueness
4-Bromo-7-fluoro-3-methyl-1-tetrahydropyran-2-yl-indazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, differentiates it from other indazole derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C13H14BrFN2O |
---|---|
Molecular Weight |
313.16 g/mol |
IUPAC Name |
4-bromo-7-fluoro-3-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrFN2O/c1-8-12-9(14)5-6-10(15)13(12)17(16-8)11-4-2-3-7-18-11/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
KNAVAUDHGCWWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C(C=CC(=C12)Br)F)C3CCCCO3 |
Origin of Product |
United States |
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